![molecular formula C26H46O12S B609232 m-PEG10-Tos CAS No. 211859-75-5](/img/structure/B609232.png)
m-PEG10-Tos
Descripción general
Descripción
M-PEG10-Tos is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The tosyl group of this compound can be easily replaced by thiol and amino group through a nucleophilic substitution .Molecular Structure Analysis
The molecular formula of this compound is C26H46O12S . The molecular weight is 582.70 g/mol . The SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCOS(C1=CC=C©C=C1)(=O)=O .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The tosyl group of this compound can be easily replaced by thiol and amino group through a nucleophilic substitution .Physical And Chemical Properties Analysis
The molecular weight of this compound is 582.7 g/mol . It has a topological polar surface area of 135 Ų . It has 0 hydrogen bond donor count and 12 hydrogen bond acceptor count . It has a rotatable bond count of 29 .Aplicaciones Científicas De Investigación
Proteasa humana PEG10 derivada de retrotransposones
El mRNA de PEG10 codifica dos isoformas proteicas: la proteína similar a Gag (RF1 PEG10) está codificada por el marco de lectura 1, mientras que la poliproteína similar a Gag-Pol (RF1/RF2 PEG10) está codificada por los marcos de lectura 1 y 2 {svg_1}. El dominio proteasa (PR) de RF2 PEG10 contiene una secuencia -Asp-Ser-Gly-, que corresponde al motivo del sitio activo de consenso -Asp-Ser/Thr-Gly- de las proteasas aspárticas retrovirales {svg_2}. La función del dominio proteasa aspártica de RF2 PEG10 sigue sin estar clara {svg_3}.
Papel en la proliferación y viabilidad celular
La sobreexpresión de fs RF1/RF2 PEG10 da como resultado un aumento de la proliferación celular {svg_4}. Notablemente, la transfección con fs RF1/RF2 PEG10 tuvo un efecto perjudicial en la viabilidad celular {svg_5}. Se hipotetiza que PR PEG10 juega un papel importante en la función de este remanente retroviral, mediando la proliferación de células y posiblemente implicándolo en la inhibición de la apoptosis {svg_6}.
Entrega de mRNA
La carga de mRNA de PEG10 puede reprogramarse flanqueando los genes de interés con las regiones no traducidas de Peg10 {svg_7}. Esta reprogramabilidad se ha utilizado para desarrollar la encapsulación endógena selectiva para la entrega celular (SEND) mediante la ingeniería de PEG10 tanto en ratón como en humano para empaquetar, secretar y entregar ARN específicos {svg_8}.
Transferencia funcional de la carga
Con SEND, se ha detectado un aumento sustancial (hasta un 60%) en la transferencia funcional de carga (Cre) a las células N2a tanto para PEG10 humano como para ratón {svg_9}. Además, las VLP producidas con rMmPEG10 pueden mediar la transferencia funcional de H2B-mCherry {svg_10}.
Mecanismo De Acción
Target of Action
m-PEG10-Tos is a PEG-based PROTAC linker . The primary target of this compound is the paternally expressed gene 10 (PEG10) . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors . It has been found to be positively expressed in a variety of cancers .
Mode of Action
This compound, as a PROTAC linker, joins two essential ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the context of PEG10, high expression of PEG10 suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cell cycle and epithelial–mesenchymal transition (EMT). High PEG10 expression suppresses p21 and SIAH1, leading to CDK4/6 inhibitor resistance . When PEG10 is targeted by siRNA combined with palbociclib, it suppresses cell cycle progression and EMT via activating p21 and SIAH1 .
Pharmacokinetics
This compound is a PEG linker containing a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the bioavailability of the compound.
Result of Action
The result of this compound action is the suppression of cell proliferation and the reversal of treatment resistance. Ectopic overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances EMT . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibits proliferation of palbociclib-resistant cells and suppresses EMT .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds. For instance, the combination of PEG10-targeting siRNA or ASOs with palbociclib has been shown to synergistically inhibit the proliferation of palbociclib-resistant cells . .
Direcciones Futuras
M-PEG10-Tos, as a PEG-based PROTAC linker, has potential applications in the development of new therapeutics. For instance, high PEG10 expression has been found to suppress p21, a natural CDK inhibitor, suggesting that targeting PEG10 could be a novel therapeutic approach .
Relevant Papers Several papers have been published on this compound and related topics. For instance, a paper published in Science discusses how the Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification . Another paper discusses the role of PEG10 in the proliferation, apoptosis, and metastasis of tumors . These papers provide valuable insights into the functions and potential applications of this compound.
Análisis Bioquímico
Biochemical Properties
m-PEG10-Tos plays a crucial role in biochemical reactions as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables the formation of these PROTAC molecules .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the formation of PROTACs . These PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have significant effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in the formation of PROTACs . The PROTACs, which include this compound, bind to both an E3 ubiquitin ligase and a target protein . This dual binding allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O12S/c1-25-3-5-26(6-4-25)39(27,28)38-24-23-37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-30-8-7-29-2/h3-6H,7-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECQBPDHSONPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143150 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211859-75-5 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211859-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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